molecular formula C16H21NO3 B256275 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane

4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane

Cat. No. B256275
M. Wt: 275.34 g/mol
InChI Key: RSJFEHCRBXQHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5]decane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the inhibition of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which is a serine/threonine kinase involved in various signaling pathways. 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It can inhibit 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane activity, which can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism. Additionally, it can induce autophagy, a cellular process that removes damaged proteins and organelles, which plays a crucial role in maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has several advantages for lab experiments. It is a potent and selective inhibitor of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which makes it a valuable tool for studying the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane in various cellular processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is that it can inhibit other kinases besides 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. One potential direction is to further investigate its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and diabetes. Additionally, future research could focus on developing more potent and selective 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibitors based on the structure of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. Finally, future studies could investigate the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibition in modulating other cellular processes and signaling pathways.
Conclusion:
In conclusion, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, a key enzyme involved in various signaling pathways, and modulates various cellular processes. While it has several advantages for lab experiments, it also has some limitations that should be considered. Overall, the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has promising implications for the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the reaction of 4-(2-methoxyphenyl)butanal with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography.

Scientific Research Applications

4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane), a key enzyme involved in various signaling pathways. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism.

properties

Product Name

4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(2-methoxyphenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone

InChI

InChI=1S/C16H21NO3/c1-19-14-8-4-3-7-13(14)15(18)17-11-12-20-16(17)9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

RSJFEHCRBXQHQE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3

Origin of Product

United States

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